molecular formula C14H18N2O2 B13129283 tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate

tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate

Cat. No.: B13129283
M. Wt: 246.30 g/mol
InChI Key: OAHLBUUZWYYCJC-VXGBXAGGSA-N
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Description

tert-Butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . This compound is particularly interesting due to its unique structure, which includes a tetrahydroazeto ring fused to an indole moiety.

Preparation Methods

The synthesis of tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced, and the hydroxy group is protected using tert-butyl (dimethyl)silyl chloride. Introduction of a formyl group and subsequent Horner–Wadsworth–Emmons olefination completes the synthesis .

Chemical Reactions Analysis

tert-Butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.

    Biology: It is used in the study of biological pathways and mechanisms due to its interaction with various biological targets.

    Medicine: The compound has potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-10-7-5-4-6-9(10)12-11(16)8-15-12/h4-7,11-12,15H,8H2,1-3H3/t11-,12-/m1/s1

InChI Key

OAHLBUUZWYYCJC-VXGBXAGGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CN[C@@H]2C3=CC=CC=C31

Canonical SMILES

CC(C)(C)OC(=O)N1C2CNC2C3=CC=CC=C31

Origin of Product

United States

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